Cas no 941986-30-7 (N-(2,4-difluorophenyl)-2-{2-methyl-4-oxo-7-phenyl-4H,5H-1,3thiazolo4,5-dpyridazin-5-yl}acetamide)

N-(2,4-difluorophenyl)-2-{2-methyl-4-oxo-7-phenyl-4H,5H-1,3thiazolo4,5-dpyridazin-5-yl}acetamide 化学的及び物理的性質
名前と識別子
-
- N-(2,4-difluorophenyl)-2-{2-methyl-4-oxo-7-phenyl-4H,5H-1,3thiazolo4,5-dpyridazin-5-yl}acetamide
- 941986-30-7
- N-(2,4-difluorophenyl)-2-{2-methyl-4-oxo-7-phenyl-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-5-yl}acetamide
- N-(2,4-difluorophenyl)-2-(2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide
- AKOS024642248
- N-(2,4-difluorophenyl)-2-(2-methyl-4-oxo-7-phenyl-[1,3]thiazolo[4,5-d]pyridazin-5-yl)acetamide
- F2347-0021
-
- インチ: 1S/C20H14F2N4O2S/c1-11-23-18-19(29-11)17(12-5-3-2-4-6-12)25-26(20(18)28)10-16(27)24-15-8-7-13(21)9-14(15)22/h2-9H,10H2,1H3,(H,24,27)
- InChIKey: WLCFTVLLTQJGSZ-UHFFFAOYSA-N
- SMILES: S1C(C)=NC2C(N(CC(NC3C=CC(=CC=3F)F)=O)N=C(C3C=CC=CC=3)C1=2)=O
計算された属性
- 精确分子量: 412.08055320g/mol
- 同位素质量: 412.08055320g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 7
- 重原子数量: 29
- 回転可能化学結合数: 4
- 複雑さ: 673
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 4.1
- トポロジー分子極性表面積: 103Ų
N-(2,4-difluorophenyl)-2-{2-methyl-4-oxo-7-phenyl-4H,5H-1,3thiazolo4,5-dpyridazin-5-yl}acetamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2347-0021-10μmol |
N-(2,4-difluorophenyl)-2-{2-methyl-4-oxo-7-phenyl-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-5-yl}acetamide |
941986-30-7 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
Life Chemicals | F2347-0021-5μmol |
N-(2,4-difluorophenyl)-2-{2-methyl-4-oxo-7-phenyl-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-5-yl}acetamide |
941986-30-7 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
Life Chemicals | F2347-0021-2mg |
N-(2,4-difluorophenyl)-2-{2-methyl-4-oxo-7-phenyl-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-5-yl}acetamide |
941986-30-7 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
Life Chemicals | F2347-0021-4mg |
N-(2,4-difluorophenyl)-2-{2-methyl-4-oxo-7-phenyl-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-5-yl}acetamide |
941986-30-7 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
Life Chemicals | F2347-0021-1mg |
N-(2,4-difluorophenyl)-2-{2-methyl-4-oxo-7-phenyl-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-5-yl}acetamide |
941986-30-7 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
Life Chemicals | F2347-0021-3mg |
N-(2,4-difluorophenyl)-2-{2-methyl-4-oxo-7-phenyl-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-5-yl}acetamide |
941986-30-7 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
Life Chemicals | F2347-0021-50mg |
N-(2,4-difluorophenyl)-2-{2-methyl-4-oxo-7-phenyl-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-5-yl}acetamide |
941986-30-7 | 90%+ | 50mg |
$160.0 | 2023-05-16 | |
Life Chemicals | F2347-0021-20mg |
N-(2,4-difluorophenyl)-2-{2-methyl-4-oxo-7-phenyl-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-5-yl}acetamide |
941986-30-7 | 90%+ | 20mg |
$99.0 | 2023-05-16 | |
Life Chemicals | F2347-0021-15mg |
N-(2,4-difluorophenyl)-2-{2-methyl-4-oxo-7-phenyl-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-5-yl}acetamide |
941986-30-7 | 90%+ | 15mg |
$89.0 | 2023-05-16 | |
Life Chemicals | F2347-0021-25mg |
N-(2,4-difluorophenyl)-2-{2-methyl-4-oxo-7-phenyl-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-5-yl}acetamide |
941986-30-7 | 90%+ | 25mg |
$109.0 | 2023-05-16 |
N-(2,4-difluorophenyl)-2-{2-methyl-4-oxo-7-phenyl-4H,5H-1,3thiazolo4,5-dpyridazin-5-yl}acetamide 関連文献
-
1. A butterfly motion of formic acid and cyclobutanone in the 1 : 1 hydrogen bonded molecular cluster†Luca Evangelisti,Lorenzo Spada,Weixing Li,Susana Blanco,Juan Carlos López,Alberto Lesarri,Jens-Uwe Grabow,Walther Caminati Phys. Chem. Chem. Phys., 2017,19, 204-209
-
Feng Lin,Qiuling Song,Yuyu Gao,Xiuling Cui RSC Adv., 2014,4, 19856-19860
-
Ganghua Xiang,Lushuang Zhang,Junnan Chen,Bingsen Zhang,Zhigang Liu Nanoscale, 2021,13, 18140-18147
-
Kevin A. Kreisel,Glenn P. A. Yap,Klaus H. Theopold Chem. Commun., 2007, 1510-1511
-
Zhongxu Wang,Jingxiang Zhao,Jingyang Wang,Carlos R. Cabrera,Zhongfang Chen J. Mater. Chem. A, 2018,6, 7547-7556
-
Zhong Wei Jiang,Ting Ting Zhao,Shu Jun Zhen,Chun Mei Li,Yuan Fang Li J. Mater. Chem. A, 2021,9, 9301-9306
-
Tian Tian,Shuang Peng,Heng Xiao,Yuelin Long,Boshi Fu,Xiaoe Zhang,Shan Guo,Shaoru Wang,Songmei Liu,Xin Zhou Chem. Commun., 2013,49, 10085-10087
-
Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469
-
Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119
N-(2,4-difluorophenyl)-2-{2-methyl-4-oxo-7-phenyl-4H,5H-1,3thiazolo4,5-dpyridazin-5-yl}acetamideに関する追加情報
Professional Introduction to N-(2,4-difluorophenyl)-2-{2-methyl-4-oxo-7-phenyl-4H,5H-1,3thiazolo[4,5-d]pyridazin-5-yl}acetamide (CAS No. 941986-30-7)
N-(2,4-difluorophenyl)-2-{2-methyl-4-oxo-7-phenyl-4H,5H-1,3thiazolo[4,5-d]pyridazin-5-yl}acetamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic research. This compound, identified by its Chemical Abstracts Service (CAS) number 941986-30-7, represents a unique structural motif that combines elements of heterocyclic chemistry with functional groups designed to interact with biological targets. The molecular architecture of this compound is characterized by a thiadiazole-pyridazine hybrid core, which is further modified by fluorine substituents and an acetamide moiety. Such structural features are strategically employed to modulate electronic properties and enhance binding affinity towards specific biological receptors.
The significance of this compound lies in its potential applications as a lead molecule in the development of novel therapeutic agents. The presence of 2,4-difluorophenyl group not only influences the electronic distribution within the molecule but also contributes to its metabolic stability and lipophilicity, key parameters for drug-like properties. Furthermore, the thiadiazole-pyridazine scaffold is known for its versatility in medicinal chemistry due to its ability to engage with various biological targets, including enzymes and receptors involved in critical cellular pathways.
In recent years, there has been a surge in research focused on developing small molecules that can modulate the activity of enzymes and receptors implicated in inflammatory and infectious diseases. The compound N-(2,4-difluorophenyl)-2-{2-methyl-4-oxo-7-phenyl-4H,5H-1,3thiazolo[4,5-d]pyridazin-5-yl}acetamide has been investigated for its potential to interact with such targets. Preliminary studies suggest that it may exhibit inhibitory effects on enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are pivotal in mediating inflammatory responses. The fluorine atoms in the 2,4-difluorophenyl group are particularly noteworthy for their ability to enhance binding interactions through dipole-dipole interactions and halogen bonding.
The incorporation of the 1,3thiazolo[4,5-d]pyridazin moiety into the molecular framework adds another layer of complexity and functionality. This heterocyclic system has been explored in various drug discovery campaigns due to its ability to adopt multiple conformations that can optimize interactions with biological macromolecules. The presence of a methyl group at the 2-position and an oxo group at the 4-position further fine-tunes the electronic properties and reactivity of the molecule. These structural features collectively contribute to the compound's potential as a pharmacophore.
Advances in computational chemistry have enabled researchers to predict the binding modes and affinity of this compound towards various biological targets with remarkable accuracy. Molecular docking studies have been instrumental in identifying key interactions between this molecule and potential target proteins. For instance, simulations have indicated that the 2-methyl group and the acetamide moiety may engage in hydrogen bonding with specific residues in active sites of enzymes such as COX or LOX. Additionally, the fluorine substituents have been predicted to form halogen bonds with nitrogen or oxygen atoms in the target protein.
The synthesis of N-(2,4-difluorophenyl)-2-{2-methyl-4-oxo-7-phenyl-4H,5H-thiazolo[4,5-d]pyridazin-5-yl}acetamide presents unique challenges due to its complex heterocyclic core. However, recent advancements in synthetic methodologies have made it more feasible to construct such molecules with high precision. Techniques such as palladium-catalyzed cross-coupling reactions have been employed to introduce aryl groups at specific positions within the molecular framework. Additionally, transition-metal-catalyzed cyclization reactions have been utilized to form the thiadiazole and pyridazine rings.
The pharmacokinetic properties of this compound are also of great interest. In vitro studies have begun to elucidate its solubility profile, metabolic stability, and potential routes of clearance from biological systems. The presence of fluorine atoms has been shown to influence metabolic pathways by either enhancing or inhibiting interactions with cytochrome P450 enzymes. Understanding these properties is crucial for optimizing drug candidates for clinical development.
In conclusion, N-(2,4-difluorophenyl)-2-{2-methyl-4-oxo-< strong >7 -phenyl -< strong > 4 H , 5 H - 1 , 3 thiazolo [ 4 , 5 - d ] pyridazin - 5 - yl } acetamide (CAS No. < strong >941986 -30 -7 strong >) represents a promising lead molecule for further exploration in drug discovery. Its unique structural features, including the < strong > 1 , 3 thiazolo [ 4 , 5 - d ] pyridazin strong > scaffold, combined with functional groups such as < strong > 2 , 4 difluorophenyl strong > and < strong > acetamide strong >, make it a versatile candidate for modulating biological pathways associated with inflammation, infection, and other diseases. Ongoing research efforts are expected to yield valuable insights into its pharmacological profile, leading to potential therapeutic applications.
941986-30-7 (N-(2,4-difluorophenyl)-2-{2-methyl-4-oxo-7-phenyl-4H,5H-1,3thiazolo4,5-dpyridazin-5-yl}acetamide) Related Products
- 923217-95-2(N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)-2-methoxybenzamide)
- 28294-47-5(Acetyl Acetosyringone)
- 1393101-60-4(1-(4-amino-3-methyl-1H-pyrazol-1-yl)-3-methylbutan-2-ol)
- 426844-35-1(1-Pyrrolidinecarboxylic acid, 2-(aminocarbonyl)-4-methoxy-, 1,1-dimethylethyl ester, (2S,4S)-)
- 1805063-62-0(3-(Bromomethyl)-5-(difluoromethyl)-2-fluoropyridine-6-acetic acid)
- 1448123-10-1(N-2-(cyclohex-1-en-1-yl)ethyl-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide)
- 2228263-19-0(1-2-(2,3-dimethoxyphenyl)ethylcyclopropan-1-ol)
- 1060807-25-1(1-(2-methoxy-3-pyridyl)ethanamine)
- 2229657-41-2(5-(furan-2-yl)-4-methylpent-4-en-2-ol)
- 2138419-01-7(5-Methoxy-2-(2-methoxypropan-2-yl)quinolin-3-ol)




